Methyl 4-acetoxy-4'-biphenylcarboxylate

Beschreibung

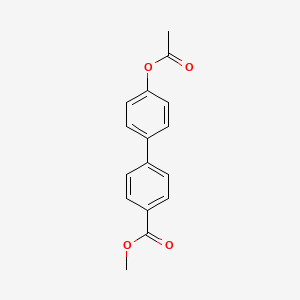

Methyl 4-acetoxy-4'-biphenylcarboxylate is a biphenyl-based ester derivative characterized by an acetoxy group (-OAc) at the 4-position of one phenyl ring and a methyl ester (-COOCH₃) at the 4'-position of the adjacent phenyl ring. This compound is synthesized via esterification of 4-acetoxy-4'-biphenylcarboxylic acid with diazomethane . It has been investigated for applications in liquid crystal technology due to its molecular polarity, resonance properties, and ability to stabilize smectic B (SB) phases in liquid crystalline systems .

Eigenschaften

Molekularformel |

C16H14O4 |

|---|---|

Molekulargewicht |

270.28 g/mol |

IUPAC-Name |

methyl 4-(4-acetyloxyphenyl)benzoate |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16(18)19-2/h3-10H,1-2H3 |

InChI-Schlüssel |

QLLMDUIBWIKULB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Liquid Crystal Research

(a) 4-n-Alkoxyphenyl-4’-Octyloxybiphenyl-4-Carboxylate

- Structure : Features a biphenyl core with alkoxy (-OR) and octyloxy (-OC₈H₁₇) substituents.

- Phase Behavior : Exhibits SB phases due to electronic resonance in the biphenylcarboxylate group, which enhances dipole-dipole interactions. This resonance is absent in analogues like UPBV-series compounds, leading to different phase stability (e.g., Sc* phases in UPBV) .

(b) (S)-3-Methyl-2-Chlorobutyl 4-(4'-Octylcarbonyloxy)Biphenylcarboxylate

- Structure : Contains a chlorobutyl ester and an octylcarbonyloxy group.

- Dielectric Properties : Demonstrates a dielectric constant ~3× higher than DOBAMBC (a benchmark ferroelectric liquid crystal), attributed to its polar substituents .

- Response Speed : Exhibits sharp optical contrast and rapid switching under electric fields, outperforming Methyl 4-acetoxy-4'-biphenylcarboxylate in display applications .

(c) Methyl 4'-Methylbiphenyl-2-Carboxylate

Physicochemical Properties

Functional Group Impact on Performance

- Acetoxy Group: Enhances polarity and stabilizes SB phases via resonance (Figure 7 in ). However, it may reduce solubility in non-polar solvents compared to alkylated analogues.

- Chlorobutyl Ester : Introduces chirality and strong dipole moments, critical for ferroelectric behavior but increases synthetic complexity .

- Methyl Ester vs. Alkoxy Chains : Methyl esters provide rigidity, favoring ordered phases, while alkoxy chains improve solubility and lower phase transition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.